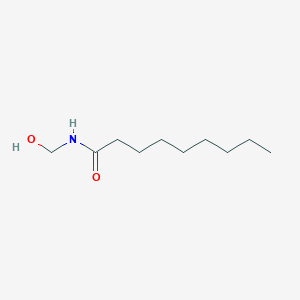
5-Oxothiolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxothiolane-3-carboxamide, also known as OTAVA-BB 120004, is a compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Oxothiolane-3-carboxamide is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes involved in cell growth and division. This may explain its potential anticancer properties.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various types of cancer cells. It has also been shown to have antimicrobial activity against a variety of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Oxothiolane-3-carboxamide in lab experiments is its potential as a new drug candidate. Additionally, it has been shown to have a low toxicity profile, making it a safer alternative to other drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 5-Oxothiolane-3-carboxamide. One area of research is in the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Further research is also needed to determine the potential applications of this compound in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of 5-Oxothiolane-3-carboxamide involves the reaction of 2,2-dimethylthiazolidine-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting product is then treated with thionyl chloride to yield 5-Oxothiolane-3-carboxylic acid chloride. The final step involves the reaction of the acid chloride with ammonia to produce this compound.
Applications De Recherche Scientifique
5-Oxothiolane-3-carboxamide has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. Studies have shown that this compound has anticancer properties and may be effective in treating various types of cancer. Additionally, it has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
140914-48-3 |
|---|---|
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
5-oxothiolane-3-carboxamide |
InChI |
InChI=1S/C5H7NO2S/c6-5(8)3-1-4(7)9-2-3/h3H,1-2H2,(H2,6,8) |
Clé InChI |
PTTHVHCAVYYWOZ-UHFFFAOYSA-N |
SMILES |
C1C(CSC1=O)C(=O)N |
SMILES canonique |
C1C(CSC1=O)C(=O)N |
Synonymes |
3-Thiophenecarboxamide,tetrahydro-5-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



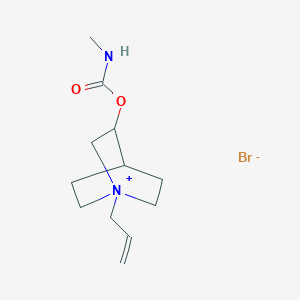
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
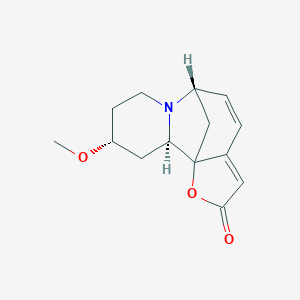
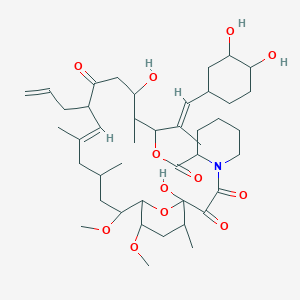

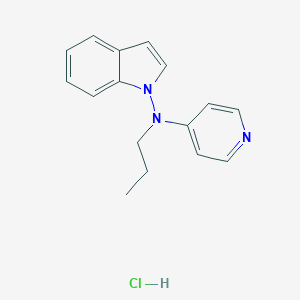
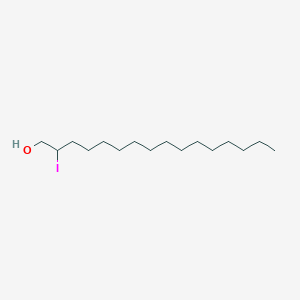

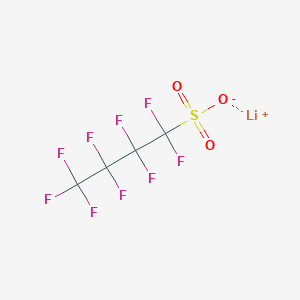
![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)
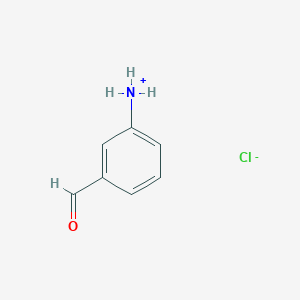
![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)

